REACTION_CXSMILES
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[S:1]1[CH2:5][CH2:4][NH:3][CH2:2]1.[F:6][C:7]1[CH:8]=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:11][C:12]=1F.C(N(CC)C(C)C)(C)C>>[F:6][C:7]1[CH:8]=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:11][C:12]=1[N:3]1[CH2:4][CH2:5][S:1][CH2:2]1
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Name
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|
Quantity
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4.092 g
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Type
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reactant
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Smiles
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S1CNCC1
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Name
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|
Quantity
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4.1 mL
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Type
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reactant
|
Smiles
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FC=1C=C(C=CC1F)[N+](=O)[O-]
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Name
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Quantity
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10 mL
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Type
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reactant
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Smiles
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C(C)(C)N(C(C)C)CC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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FC1=C(C=CC(=C1)[N+](=O)[O-])N1CSCC1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |